N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. CTAP has been used to study the role of the mu-opioid receptor in a variety of physiological and pathological processes, including pain, addiction, and depression.
Mechanism of Action
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioids such as enkephalins and beta-endorphin. This results in a reduction in the analgesic effects of opioids, as well as a decrease in the reward and reinforcing effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids, as well as the reward and reinforcing effects of opioids. This compound has also been shown to reduce the development of opioid tolerance and dependence. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide in lab experiments is that it is a highly selective antagonist of the mu-opioid receptor, meaning that it does not interact with other opioid receptors. This allows researchers to study the specific role of the mu-opioid receptor in various physiological and pathological processes. However, one limitation of using this compound is that it is not a clinically approved drug, meaning that its effects in humans are not well understood.
Future Directions
There are a number of future directions for research involving N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide. One area of research is the development of novel opioid analgesics that do not produce tolerance or dependence. This compound has been used to study the mechanisms underlying opioid tolerance and dependence, and this knowledge could be used to develop new drugs that are more effective and less addictive than current opioid analgesics. Another area of research is the development of new treatments for addiction and depression. This compound has been shown to have antidepressant-like effects in animal models of depression, and this knowledge could be used to develop new treatments for depression that do not produce the side effects associated with current antidepressants.
Synthesis Methods
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-(1-cyano-1,2,2-trimethylpropyl)prop-2-enamide with 3-(dimethylamino)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by reduction of the resulting imine with sodium borohydride.
Scientific Research Applications
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes. It has been used to investigate the mechanisms underlying opioid tolerance, dependence, and withdrawal, as well as the analgesic effects of opioids. This compound has also been used to study the role of the mu-opioid receptor in addiction and depression.
properties
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-3-[3-(dimethylamino)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-17(2,3)18(4,13-19)20-16(22)11-10-14-8-7-9-15(12-14)21(5)6/h7-9,12H,10-11H2,1-6H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMMLFPNGQBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CCC1=CC(=CC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.